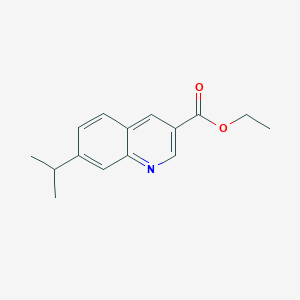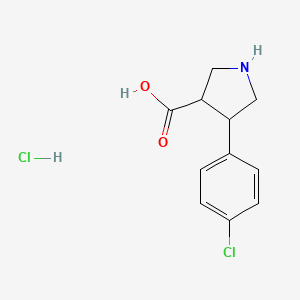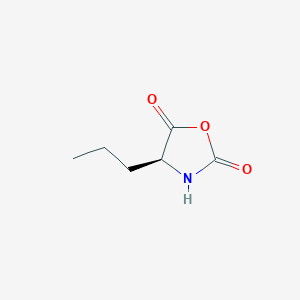
Ethyl 7-isopropylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-isopropylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline compounds are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-isopropylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent.
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 7-isopropylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antibacterial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 7-isopropylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The compound’s quinoline moiety plays a crucial role in its activity, allowing it to interact with DNA and proteins .
Comparación Con Compuestos Similares
Ethyl 7-isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2-oxoquinoline-3-carboxylate
- Quinoline N-oxides
These compounds share similar structural features but differ in their specific substituents and biological activities. This compound is unique due to its isopropyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl 7-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-12-6-5-11(10(2)3)8-14(12)16-9-13/h5-10H,4H2,1-3H3 |
Clave InChI |
CRLBDOGIGPRXIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)


![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)



